REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:6]1[N:5](C(OCC1C3C=CC=CC=3C3C1=CC=CC=3)=O)[CH2:4][CH2:3][N:2]2[C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26].C(S)CCCCCCC.C1CCN2C(=NCCC2)CC1>CCOCC>[CH:1]12[CH2:7][CH:6]1[NH:5][CH2:4][CH2:3][N:2]2[C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26]
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Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C12N(CCN(C2C1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
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C(CCCCCCC)S
|
Name
|
|
Quantity
|
0.151 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
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Type
|
CUSTOM
|
Details
|
stir for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Then solvent and extra 1-Octanethiol was removed under reduced pressure
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Type
|
WASH
|
Details
|
eluted on ISCO (0-15% MeOH/EtOAc)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |